molecular formula C9H9IO B1620952 3-(Iodomethyl)-2,3-dihydro-1-benzofuran CAS No. 78739-83-0

3-(Iodomethyl)-2,3-dihydro-1-benzofuran

Cat. No. B1620952
CAS RN: 78739-83-0
M. Wt: 260.07 g/mol
InChI Key: XGYVNSZLKXZJCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold these atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .

Scientific Research Applications

Synthesis Processes

  • Domino Transformation Process : The CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters in THF at 100 degrees C leads to 2,3-disubstituted benzofurans. This process involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation, providing access to benzofurans with various substituents (Lu et al., 2007).
  • Palladium-Catalyzed Coupling and Cyclization : Describes the preparation of 3-iodo-2-phenylbenzofuran through palladium/copper-catalyzed cross-coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization with I2, offering a versatile approach to 2,3-disubstituted benzofurans (Yao et al., 2014).

Structural and Spectroscopic Analysis

  • Molecular Docking Studies : Investigated structural optimization, molecular docking analysis, electronic and vibrational properties of benzofuran-carboxylic acids derivatives, highlighting their potential in biological applications and providing insights into their reactivity and interactions (Sagaama et al., 2020).

Synthetic Protocols and Applications

  • Diversity-Oriented Synthesis : Efficient synthetic protocols for the preparation of libraries based on benzofuran scaffolds, leading to compounds with a range of physicochemical properties and potential applications in drug discovery (Qin et al., 2017).
  • Tandem Annulation Process : An ecofriendly method for constructing 2,3-difunctionalized benzofuran derivatives, illustrating potential applications in synthetic and pharmaceutical chemistry (Li et al., 2015).

Green Chemistry Approaches

  • Synthesis Using Grinding Methods : Describes the green chemistry approach for synthesizing thiadiazole, pyrazole, and coumarin derivatives bearing benzofuran moiety, emphasizing the environmental benefits and efficiency of these methods (Abdel-Aziem, 2014).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future investigation .

properties

IUPAC Name

3-(iodomethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYVNSZLKXZJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376691
Record name 3-(Iodomethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Iodomethyl)-2,3-dihydro-1-benzofuran

CAS RN

78739-83-0
Record name 3-(Iodomethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Iodomethyl)-2,3-dihydro-1-benzofuran
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Citations

For This Compound
1
Citations
CDJ Aretz - 2018 - digitalcommons.du.edu
Three efficient methods for synthesis of five membered carbocycles, a highly understudied product motif in samarium (II) chemistry, were explored and optimized. These methods …
Number of citations: 2 digitalcommons.du.edu

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